molecular formula C9H14N2OS B3239464 (1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol CAS No. 1420959-61-0

(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol

Cat. No.: B3239464
CAS No.: 1420959-61-0
M. Wt: 198.29 g/mol
InChI Key: SZDUWUYEJCSDAM-UHFFFAOYSA-N
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Description

(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiazole moiety via an ethyl linker and a hydroxymethyl group at the 3-position.

Properties

IUPAC Name

[1-[1-(1,3-thiazol-2-yl)ethyl]azetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7(9-10-2-3-13-9)11-4-8(5-11)6-12/h2-3,7-8,12H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDUWUYEJCSDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245427
Record name 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420959-61-0
Record name 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420959-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol, with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound features a thiazole ring and an azetidine ring, which are known to contribute to various biological activities. The IUPAC name is [1-[1-(1,3-thiazol-2-yl)ethyl]azetidin-3-yl]methanol, and its InChI Key is SZDUWUYEJCSDAM-UHFFFAOYSA-N.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. Although direct studies on this compound are not available, related compounds have shown significant antibacterial activity against Gram-positive bacteria . This suggests that the compound may also exhibit similar properties.

Case Study: Antimicrobial Efficacy
In a comparative study, thiazolidin derivatives demonstrated promising antibacterial effects against various pathogens. The derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs), indicating their potential as antimicrobial agents .

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the thiazole ring is often associated with interactions that disrupt cellular processes in target organisms or cells. In related compounds, mechanisms such as inhibition of DNA synthesis and interference with metabolic pathways have been observed .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary evaluations suggest that many thiazole derivatives exhibit low toxicity in vitro; however, comprehensive toxicity studies specific to this compound are necessary before any clinical applications can be considered .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Core Ring Molecular Formula Molecular Weight LogP PSA (Ų)
Target Compound Azetidine C9H15N2OS* ~215.3 ~1.2† ~64.6†
Piperidine Analog Piperidine C11H18N2OS 226.34 1.85 64.6
Fluorinated Azetidine Derivative Azetidine C23H24N4O3S2F 519.58 2.1‡ 98.7‡

*Estimated based on structural similarity to ; †Inferred from piperidine analog ; ‡Calculated for compound 36 in .

Key Observations:

  • Polar Surface Area (PSA) : Both compounds share similar PSA values (~64.6 Ų), suggesting comparable solubility and membrane permeability. Fluorinated derivatives (e.g., compound 36 ) exhibit higher PSA due to additional polar groups.
  • LogP : The piperidine analog’s higher LogP (1.85 vs. ~1.2 for the target) reflects increased hydrophobicity from the six-membered ring, which may influence bioavailability .
Thiazole and Azetidine Integration
  • Target Compound : Likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods in . For example, fluorinated azetidine derivatives in were prepared by reacting azetidine intermediates with thiazole-containing reagents.
  • Thiadiazole Derivatives: and describe thiadiazole synthesis using hydrazinecarbodithioates and hydrazonoyl chlorides. While these routes focus on triazole-thiadiazole hybrids, similar strategies could apply to thiazole-azetidine systems .

Challenges and Opportunities

  • Synthetic Complexity : Azetidine rings are harder to functionalize due to strain, requiring optimized conditions (e.g., mild temperatures, protecting groups) compared to piperidine systems .
  • Biological Performance : Smaller rings may improve target selectivity but reduce solubility. Balancing these factors through substituent engineering (e.g., hydroxymethyl groups) is crucial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol
Reactant of Route 2
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(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol

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